tert-Butyl 4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2 It is a derivative of piperidine and pyridazine, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyridazine derivatives under specific conditions. One common method involves the use of tert-butyl 4-[(6-aminopyridin-3-yl)piperidine-1-carboxylate as a starting material. This compound is reacted with appropriate reagents to introduce the pyridazin-3-yl group, followed by oxidation to form the 6-oxo group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the 6-oxo group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: This compound is structurally similar but lacks the 6-oxo group.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another similar compound with a piperazine ring instead of a piperidine ring.
Uniqueness
Tert-butyl 4-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate is unique due to the presence of both the piperidine and pyridazine rings, as well as the 6-oxo group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
tert-Butyl 4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate (CAS Number: 1219828-18-8) is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C15H23N3O4 |
Molecular Weight | 309.36 g/mol |
CAS Number | 1219828-18-8 |
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, particularly as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are known to enhance intracellular levels of cyclic AMP (cAMP), which plays a crucial role in numerous physiological processes.
The compound acts by inhibiting specific phosphodiesterase isoforms, particularly PDE4, which is implicated in inflammatory responses and other cellular signaling pathways. By blocking PDE4, the compound can potentially reduce inflammation and modulate immune responses.
Anti-inflammatory Effects
Studies have demonstrated that compounds similar to this compound can significantly inhibit the production of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13. This suggests a potential application in treating conditions characterized by excessive inflammation, such as asthma or chronic obstructive pulmonary disease (COPD) .
Case Studies
- In Vivo Studies : In animal models, the administration of PDE4 inhibitors has shown promising results in reducing eosinophilic infiltration in lung tissues following allergen exposure. For instance, a related compound demonstrated significant inhibition of eosinophil accumulation in bronchoalveolar lavage fluid .
- Clinical Implications : The pharmacological profile indicates potential use in treating inflammatory bowel diseases (IBD) and respiratory conditions through modulation of cAMP pathways. The efficacy observed in preclinical trials supports further investigation into clinical applications .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of PDE4 inhibitors. The design and synthesis of related compounds have revealed that small modifications can lead to substantial changes in their biological activity and selectivity towards different PDE isoforms .
Properties
IUPAC Name |
tert-butyl 4-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(19)17-8-6-10(7-9-17)20-12-5-4-11(18)15-16-12/h4-5,10H,6-9H2,1-3H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHOPFJGPKTUJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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